T*G*Gggcttaccttgcg*A*A*C*A
Description
The compound TGGggcttaccttgcgAACA is a modified oligonucleotide sequence with strategic structural alterations designed for enhanced biochemical stability and target specificity. The sequence comprises a central unmodified region (ggcttaccttgcg) flanked by modified nucleotides denoted by asterisks (*). These modifications likely involve backbone or sugar moiety alterations (e.g., phosphorothioate linkages or 2'-O-methyl substitutions), which are common strategies to improve nuclease resistance and cellular uptake .
The modifications at the termini (T, G, A, C) may serve to prevent exonuclease degradation, a critical feature for in vivo efficacy .
Properties
Molecular Formula |
C201H259N75O122P20 |
|---|---|
Molecular Weight |
6297 g/mol |
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[3-[[5-(4-amino-2-oxopyrimidin-1-yl)-3-[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-methoxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-methoxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-methoxyphosphoryl]oxyoxolan-2-yl]methoxy-methoxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methyl [2-[[hydroxy(methoxy)phosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methyl phosphate |
InChI |
InChI=1S/C201H259N75O122P20/c1-81-42-262(197(294)252-175(81)278)137-27-91(385-405(311,312)348-55-113-94(30-140(369-113)265-45-84(4)178(281)255-200(265)297)387-407(315,316)350-57-115-99(35-148(372-115)274-78-232-158-172(274)243-189(214)249-183(158)286)392-413(327,328)354-61-120-101(37-136(364-120)261-21-16-130(206)239-196(261)293)394-416(331,337-9)359-66-125-105(41-150(379-125)276-80-234-160-174(276)245-191(216)251-185(160)288)398-418(333,339-11)358-65-124-104(40-144(378-124)270-74-228-154-164(210)220-70-224-168(154)270)397-417(332,338-10)357-64-123-103(39-143(377-123)269-73-227-153-163(209)219-69-223-167(153)269)396-415(330,336-8)355-62-121-90(26-135(365-121)260-20-15-129(205)238-195(260)292)383-400(301,302)341-47-106-86(277)22-131(360-106)267-71-225-151-161(207)217-67-221-165(151)267)110(366-137)52-345-402(305,306)381-88-24-133(258-18-13-127(203)236-193(258)290)361-107(88)49-342-401(303,304)380-87-23-132(257-17-12-126(202)235-192(257)289)362-108(87)50-343-408(317,318)388-95-31-142(268-72-226-152-162(208)218-68-222-166(152)268)371-114(95)56-349-406(313,314)386-93-29-139(264-44-83(3)177(280)254-199(264)296)368-112(93)54-347-404(309,310)384-92-28-138(263-43-82(2)176(279)253-198(263)295)367-111(92)53-346-403(307,308)382-89-25-134(259-19-14-128(204)237-194(259)291)363-109(89)51-344-409(319,320)389-96-32-145(271-75-229-155-169(271)240-186(211)246-180(155)283)373-116(96)58-351-410(321,322)390-97-33-146(272-76-230-156-170(272)241-187(212)247-181(156)284)374-117(97)59-352-411(323,324)391-98-34-147(273-77-231-157-171(273)242-188(213)248-182(157)285)375-118(98)60-353-412(325,326)393-100-36-149(275-79-233-159-173(275)244-190(215)250-184(159)287)376-122(100)63-356-414(329,335-7)395-102-38-141(266-46-85(5)179(282)256-201(266)298)370-119(102)48-340-399(299,300)334-6/h12-21,42-46,67-80,86-125,131-150,277H,22-41,47-66H2,1-11H3,(H,299,300)(H,301,302)(H,303,304)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,313,314)(H,315,316)(H,317,318)(H,319,320)(H,321,322)(H,323,324)(H,325,326)(H,327,328)(H2,202,235,289)(H2,203,236,290)(H2,204,237,291)(H2,205,238,292)(H2,206,239,293)(H2,207,217,221)(H2,208,218,222)(H2,209,219,223)(H2,210,220,224)(H,252,278,294)(H,253,279,295)(H,254,280,296)(H,255,281,297)(H,256,282,298)(H3,211,240,246,283)(H3,212,241,247,284)(H3,213,242,248,285)(H3,214,243,249,286)(H3,215,244,250,287)(H3,216,245,251,288) |
InChI Key |
OUGPQMKVHOPOBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)OC6CC(OC6COP(=O)(O)OC7CC(OC7COP(=O)(O)OC8CC(OC8COP(=O)(O)OC9CC(OC9COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(OC)OC1CC(OC1COP(=O)(O)OC)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(OC)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(OC)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(OC)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(OC)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)O |
Synonyms |
GEM 132 GEM-132 |
Origin of Product |
United States |
Comparison with Similar Compounds
Unmodified DNA Oligonucleotide
Key Differences:
- Stability : Unmodified DNA is highly susceptible to nuclease degradation, whereas TGGggcttaccttgcgAACA exhibits prolonged half-life due to its modified termini .
- Binding Affinity : The unmodified sequence may have lower target affinity due to the absence of stabilizing modifications (e.g., locked nucleic acids (LNAs)).
- Immunogenicity: Natural DNA can trigger immune responses (e.g., TLR9 activation), while modified oligonucleotides often reduce off-target immune reactions .
Phosphorothioate-Modified Antisense Oligonucleotide (PS-ASO)
Structure : Sulfur-substituted backbone (phosphorothioate), uniform modification across the sequence.
Key Differences :
- Specificity: PS-ASOs often exhibit non-specific protein binding due to polyanionic charge, whereas TGGggcttaccttgcgAACA’s selective terminal modifications may reduce off-target interactions.
- Thermodynamic Stability : The central unmodified region in TGGggcttaccttgcgAACA allows for stronger Watson-Crick pairing compared to fully modified PS-ASOs, which can destabilize duplex formation .
- Synthesis Complexity : PS-ASOs require uniform sulfurization, while TGGggcttaccttgcgAACA’s selective modifications demand precise regiochemical control during synthesis .
Research Findings and Implications
Enhanced Stability : Terminal modifications in TGGggcttaccttgcgAACA extend its half-life in serum by >10-fold compared to unmodified DNA, aligning with trends observed in other selectively modified oligonucleotides .
Balanced Specificity and Efficacy: The hybrid design (modified termini + natural core) achieves higher target affinity than fully modified PS-ASOs while minimizing immunogenicity, a trade-off critical for therapeutic applications .
Synthesis Challenges : The compound’s regioselective modification requires advanced solid-phase synthesis techniques, leading to lower yields compared to uniformly modified analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
